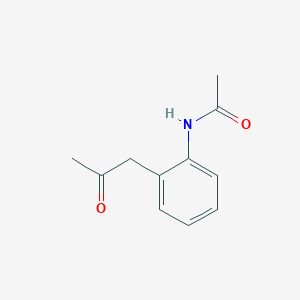

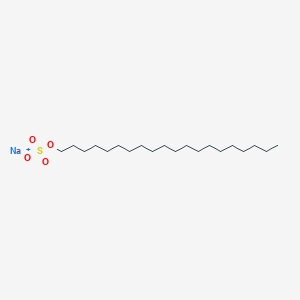

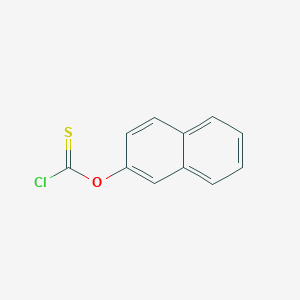

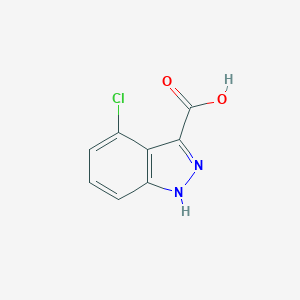

4-Chloro-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indazole derivatives, including 4-Chloro-1H-indazole-3-carboxylic acid, typically involves the reaction of benzaldehyde phenylhydrazones with chloral hydrate and hydroxylamine hydrochloride in acidic medium, leading to N-acetylaminoisonitrosoacetanilide which is then converted into indazole-3-carboxylic acid through treatment with sulfuric acid (Ferrari, Ripa, Ripa, & Sisti, 1989). Additionally, a series of halogenated 1-benzylindazole-3-carboxylic acids and related derivatives have been synthesized and studied for various biological activities (Corsi, Palazzo, Germani, Scorza Barcellona, & Silvestrini, 1976).

Molecular Structure Analysis

The crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, a closely related compound, has been determined, providing insights into the molecular geometry and electronic structure of indazole derivatives. This compound crystallizes in a triclinic space group with specific unit cell parameters, indicating a well-defined molecular arrangement (Hu Yong-zhou, 2008).

Chemical Reactions and Properties

Indazoles can participate in various chemical reactions due to their reactive nitrogen atoms in the heterocyclic ring. For example, nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution lead to mixtures of N-1 and N-2 isomers, showcasing the chemical versatility of indazoles (Teixeira, Ramos, Antunes, Curto, Duarte, & Bento, 2006).

Physical Properties Analysis

The physical properties of 4-Chloro-1H-indazole-3-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, can significantly impact their biological activity and drug-likeness. Studies focusing on the crystal structure of related indazole compounds reveal the importance of crystalline polymorphism and its effect on the stability and bioactivity of these molecules (Hu Yong-zhou, 2008).

Scientific Research Applications

-

Medicinal Chemistry

- Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- For example, a compound named 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .

-

Synthetic Chemistry

- The synthesis of indazoles has been a topic of interest in recent years .

- Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Material Science

-

Pharmaceutical Industry

-

Chemical Industry

-

Biological Research

-

Organic Synthesis

- Indazoles are used in organic synthesis due to their versatile reactivity . They can undergo various reactions such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

-

Catalysis

-

Biochemistry

-

Pharmacology

-

Chemical Research

-

Biological Studies

Safety And Hazards

properties

IUPAC Name |

4-chloro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNNSGQMRFCVRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566734 |

Source

|

| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-indazole-3-carboxylic acid | |

CAS RN |

10503-10-3 |

Source

|

| Record name | 4-Chloro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.